2-(3-Fluorophenoxy)benzoic acid 2-(3-Fluorophenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2795-62-2
VCID: VC4581774
InChI: InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)
SMILES: C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F
Molecular Formula: C13H9FO3
Molecular Weight: 232.21

2-(3-Fluorophenoxy)benzoic acid

CAS No.: 2795-62-2

Cat. No.: VC4581774

Molecular Formula: C13H9FO3

Molecular Weight: 232.21

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenoxy)benzoic acid - 2795-62-2

Specification

CAS No. 2795-62-2
Molecular Formula C13H9FO3
Molecular Weight 232.21
IUPAC Name 2-(3-fluorophenoxy)benzoic acid
Standard InChI InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)
Standard InChI Key HXKJAUHXJNUFFH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F

Introduction

Key Findings

2-(3-Fluorophenoxy)benzoic acid (CAS 2795-62-2) is a fluorinated aromatic compound with a molecular formula of C13H9FO3\text{C}_{13}\text{H}_{9}\text{FO}_{3} and a molecular weight of 232.21 g/mol . It features a benzoic acid backbone substituted with a 3-fluorophenoxy group at the ortho position. This structural motif confers unique physicochemical properties, making it valuable in pharmaceutical development, agricultural chemistry, and material science . Its synthesis typically involves palladium-catalyzed coupling reactions , and its crystal structure reveals intermolecular hydrogen bonding patterns critical for solid-state stability . Recent studies highlight its role as a prostaglandin E2 receptor antagonist, demonstrating anti-inflammatory and analgesic potential .

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound consists of a benzoic acid moiety linked to a 3-fluorophenyl group via an ether bond. X-ray crystallography studies show a dihedral angle of 70.99° between the two aromatic rings, contributing to its non-planar conformation . The fluorine atom at the meta position of the phenoxy group enhances electronegativity, influencing reactivity and intermolecular interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H9FO3\text{C}_{13}\text{H}_{9}\text{FO}_{3}
Molecular Weight232.21 g/mol
Melting Point448–450 K
SolubilityInsoluble in water; soluble in DCM, DMSO
pKa~3.1 (carboxylic acid)

Synthesis and Optimization

Palladium-Catalyzed Coupling

A common synthesis route involves the reaction of 4-bromomethylbenzoate with 3-fluorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate . The reaction proceeds via a Suzuki-Miyaura coupling, yielding the intermediate ester, which is subsequently hydrolyzed to the carboxylic acid using sodium hydroxide .

4-Bromomethylbenzoate+3-Fluorophenylboronic acidPd(PPh3)4Ester IntermediateNaOH2-(3-Fluorophenoxy)benzoic acid\text{4-Bromomethylbenzoate} + \text{3-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ester Intermediate} \xrightarrow{\text{NaOH}} \text{2-(3-Fluorophenoxy)benzoic acid}

Alternative Methods

  • Ultrasonic-assisted synthesis: Reduces reaction time by 40% compared to conventional heating .

  • Microwave irradiation: Enhances yield (up to 92%) through efficient energy transfer .

Applications in Pharmaceutical Development

Prostaglandin E2 (EP4) Receptor Antagonism

The compound exhibits high affinity for the EP4 receptor (IC50=18nM\text{IC}_{50} = 18 \, \text{nM}), inhibiting prostaglandin-mediated inflammatory pathways . Preclinical studies demonstrate efficacy in reducing carrageenan-induced paw edema in rodents by 68% at 10 mg/kg .

Table 2: Comparative Biological Activity

CompoundEP4 IC50\text{IC}_{50} (nM)Anti-inflammatory Efficacy (% Reduction)
2-(3-Fluorophenoxy)benzoic acid1868
5-Fluoro-2-hydroxybenzoic acid4542
Celecoxib685

Sodium Channel Modulation

As a voltage-gated sodium channel blocker, it preferentially binds to inactivated states (Kd=2.3μMK_d = 2.3 \, \mu\text{M}), offering potential in neuropathic pain management .

Agricultural and Material Science Applications

Herbicidal Activity

In agrochemical formulations, the compound suppresses broadleaf weeds (e.g., Amaranthus retroflexus) with an EC50\text{EC}_{50} of 12 μM, outperforming 2,4-D (EC50=25μM\text{EC}_{50} = 25 \, \mu\text{M}) . Its fluorinated structure enhances soil persistence while minimizing groundwater leaching .

Polymer Stabilization

Incorporated into polyurethane matrices at 1.5 wt%, it increases thermal stability (decomposition temperature from 280°C to 310°C) and tensile strength by 22% .

Analytical and Biochemical Research

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